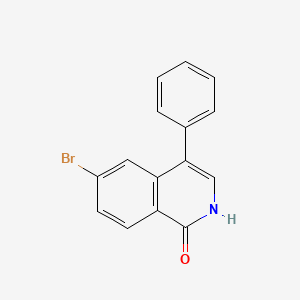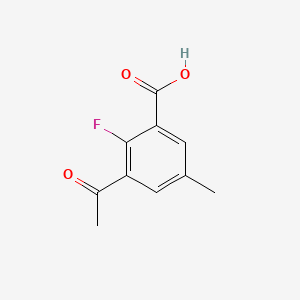
Fas C-Terminal Tripeptide Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fas C-Terminal Tripeptide Acetate is a synthetic peptide compound known for its inhibitory activity on the binding of Fas and Fas-associated phosphatase-1 (FAP-1). The compound has a molecular formula of C18H33N3O8 and a molecular weight of 419.47 g/mol . It is primarily used in scientific research to study apoptosis and related cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fas C-Terminal Tripeptide Acetate involves the sequential coupling of amino acids to form the tripeptide chain. The process typically starts with the protection of amino groups using protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The amino acids are then coupled using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide). After the formation of the tripeptide, the protecting groups are removed, and the peptide is acetylated to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反応の分析
Types of Reactions
Fas C-Terminal Tripeptide Acetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DCC.
Major Products Formed
The major products formed from these reactions include modified peptides with altered amino acid sequences or oxidation states, which are used to study the biological activity and stability of the compound .
科学的研究の応用
Fas C-Terminal Tripeptide Acetate is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of Fas/FAP-1 interactions in apoptosis and cell signaling pathways.
Medicine: Exploring potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and autoimmune disorders.
Industry: Developing peptide-based drugs and diagnostic tools.
作用機序
Fas C-Terminal Tripeptide Acetate exerts its effects by inhibiting the binding of Fas to Fas-associated phosphatase-1 (FAP-1). This inhibition prevents the dephosphorylation of Fas, thereby promoting Fas-induced apoptosis. The molecular targets involved include the Fas receptor and FAP-1, which are key components of the apoptotic signaling pathway .
類似化合物との比較
Similar Compounds
Fas C-Terminal Tetrapeptide: Another peptide that inhibits Fas/FAP-1 binding but with different amino acid composition.
Fas N-Terminal Tripeptide: A peptide that targets the N-terminal region of Fas.
Fas C-Terminal Pentapeptide: A longer peptide with additional amino acids compared to the tripeptide.
Uniqueness
Fas C-Terminal Tripeptide Acetate is unique due to its specific inhibitory activity on Fas/FAP-1 binding, which makes it a valuable tool for studying apoptosis and related cellular processes. Its well-defined structure and high purity also contribute to its effectiveness in research applications .
特性
分子式 |
C18H33N3O8 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;acetic acid |
InChI |
InChI=1S/C16H29N3O6.C2H4O2/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21;1-2(3)4/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25);1H3,(H,3,4)/t11-,12-,13-;/m0./s1 |
InChIキー |
KPZYWMLSXUUVOQ-QKWXXBCPSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)

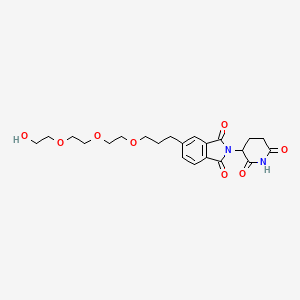

amine](/img/structure/B14768872.png)
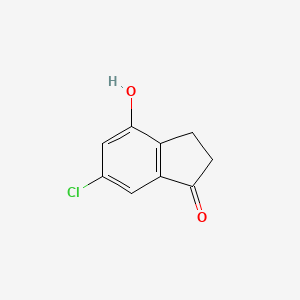

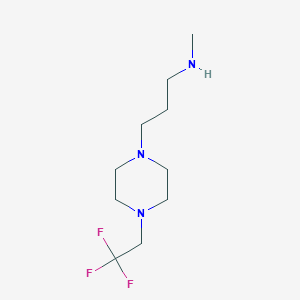
![2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-](/img/structure/B14768890.png)
![(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)
![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)
